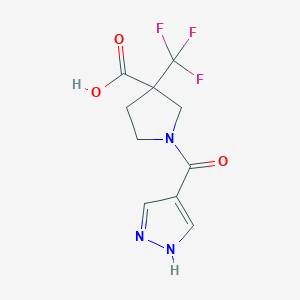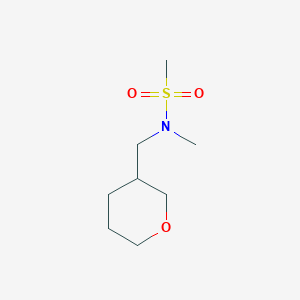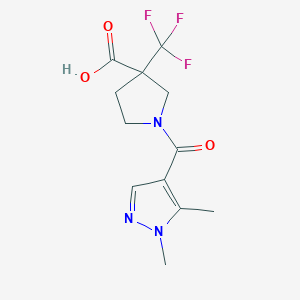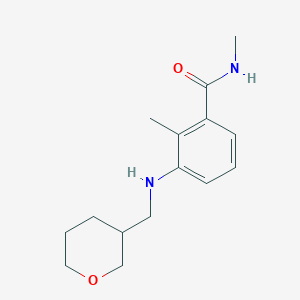
1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as TPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields.
Mechanism of Action
The mechanism of action of 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in inflammation and neurodegeneration, respectively.
Biochemical and Physiological Effects:
Studies have shown that 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid exhibits anti-inflammatory and anti-tumor properties by inhibiting the activity of COX-2, which is involved in the production of inflammatory mediators. 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has also been shown to inhibit the activity of AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Furthermore, 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in lab experiments is its ease of synthesis. 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be synthesized under mild conditions and in high yields. Another advantage is its versatility. 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be used as a building block for the synthesis of various compounds and materials. However, one limitation of using 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. One area of interest is its potential use as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its use as a chiral auxiliary for the asymmetric synthesis of various compounds. Furthermore, the development of novel materials and polymers based on 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is an area of active research. Finally, the elucidation of the mechanism of action of 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is an important area of future research, which may lead to the development of more potent and selective inhibitors of COX-2 and AChE.
Synthesis Methods
The synthesis of 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves the reaction of 1H-pyrazole-4-carboxylic acid with 3-(trifluoromethyl)pyrrolidine-2,4-dione in the presence of a coupling reagent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction proceeds under mild conditions and yields 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid as a white solid.
Scientific Research Applications
1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential use in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In material science, 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
properties
IUPAC Name |
1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O3/c11-10(12,13)9(8(18)19)1-2-16(5-9)7(17)6-3-14-15-4-6/h3-4H,1-2,5H2,(H,14,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMGUOSRKPYJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)C(F)(F)F)C(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrazole-4-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)


![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)





![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
